molecular formula C18H19N3O2 B5631004 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-ethylbenzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-ethylbenzamide

Cat. No. B5631004
M. Wt: 309.4 g/mol
InChI Key: SWLRYCVMAYAAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of ionic liquids as a medium due to their environmental friendliness and efficiency in facilitating reactions. For instance, the synthesis of novel benzimidazole compounds has been achieved through a one-pot, three-component synthesis using catalytically active ionic liquids, which offer advantages such as good yields, short reaction times, and mild conditions, without the need for additional catalysts or solvents (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the compound , is characterized by a fused ring system that incorporates a benzene ring and an imidazole ring. This structural motif is crucial for the compound's chemical behavior and interactions. Structural analysis can be conducted using various spectroscopic methods (e.g., NMR, IR, GC-MS) to fully characterize the compound, confirming its structure and composition (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their versatility in pharmaceutical applications. They can engage in reactions such as thermolysis, leading to the formation of products like benzimidazoles and other aromatic compounds through free radical mechanisms (Gaber et al., 2011). Moreover, these compounds can participate in metal-catalyzed C–H bond functionalization reactions, owing to their possession of suitable directing groups (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability in various applications, including its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

Chemically, benzimidazole derivatives exhibit a range of properties, including the ability to form stable structures through intramolecular hydrogen bonding and selective recognition capabilities towards specific substrates. Their chemical reactivity and interactions are foundational for their biological activities and potential therapeutic uses (Choi et al., 2005).

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-4-12-5-7-13(8-6-12)17(22)19-14-9-10-15-16(11-14)21(3)18(23)20(15)2/h5-11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLRYCVMAYAAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-ethylbenzamide

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